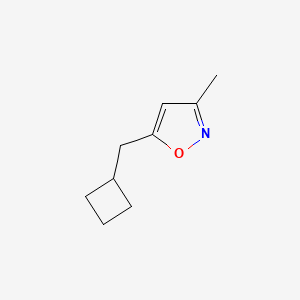
2-Bromo-4,6-difluorostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-difluorostyrene is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,6-difluorostyrene can be synthesized through several methods. One common approach involves the bromination and fluorination of styrene derivatives. The process typically includes the following steps:
Bromination: Styrene is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted styrene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
Scientific Research Applications
2-Bromo-4,6-difluorostyrene has several scientific research applications:
Material Science: It is used in the synthesis of advanced materials, including polymers and copolymers with unique properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Chemical Synthesis: It is employed as a building block in organic synthesis, enabling the construction of complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorostyrene involves its reactivity with various molecular targets. The presence of bromine and fluorine atoms enhances its electrophilic and nucleophilic properties, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-difluoroaniline: A similar compound with aniline instead of styrene.
2-Bromo-4,6-difluorobenzene: A simpler aromatic compound with only bromine and fluorine substitutions.
Uniqueness
2-Bromo-4,6-difluorostyrene is unique due to the presence of both bromine and fluorine atoms on the styrene backbone. This combination imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H5BrF2 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-3,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-6-7(9)3-5(10)4-8(6)11/h2-4H,1H2 |
InChI Key |
GMYMLYJBUUJODV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


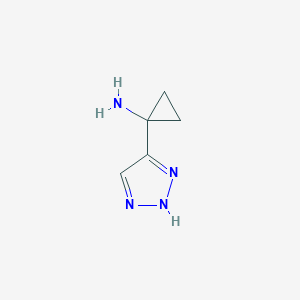
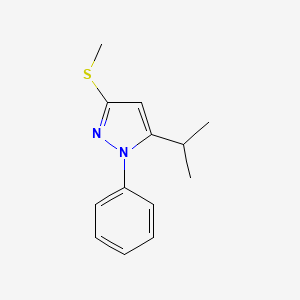
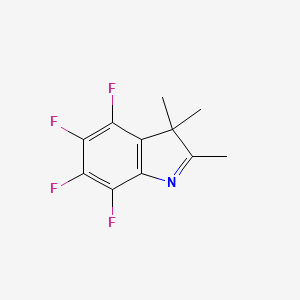
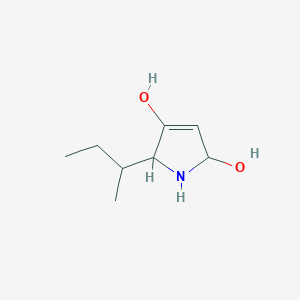
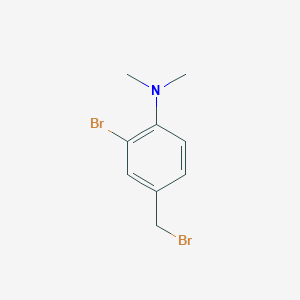
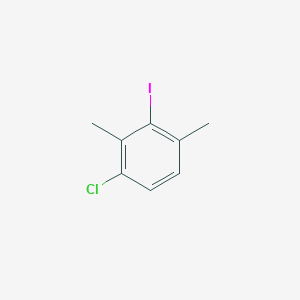
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
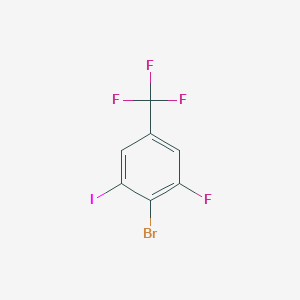
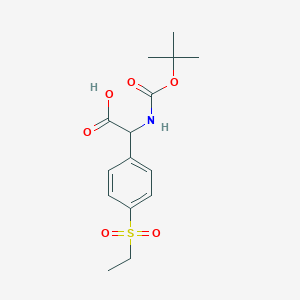
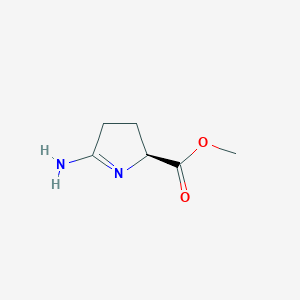
![N-[(S)-1-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-2-methyl-propyl]-benzamide](/img/structure/B12857614.png)
![2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde](/img/structure/B12857617.png)
![2-Chloro-5-iodobenzo[d]oxazole](/img/structure/B12857619.png)
